molecular formula C6H12N2O3 B8439870 3-(2,3-Dihydroxypropyl)imidazolidinone

3-(2,3-Dihydroxypropyl)imidazolidinone

Cat. No.: B8439870
M. Wt: 160.17 g/mol
InChI Key: OXFHESTUDLNNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydroxypropyl)imidazolidinone is a chemical compound of interest in organic and medicinal chemistry research. As a derivative of imidazolidinone, it features a reactive heterocyclic core substituted with a 2,3-dihydroxypropyl side chain. This molecular structure suggests potential utility as a building block or intermediate in chemical synthesis. Related imidazolidinone derivatives are investigated in various fields, including the development of pharmaceuticals and the study of biological pathways . The specific properties, mechanism of action, and primary research applications for this compound will require further experimental characterization. Researchers are encouraged to consult the scientific literature for the latest findings. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)imidazolidin-2-one

InChI

InChI=1S/C6H12N2O3/c9-4-5(10)3-8-2-1-7-6(8)11/h5,9-10H,1-4H2,(H,7,11)

InChI Key

OXFHESTUDLNNQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Solubility and Bioavailability : Compounds incorporating the 3-(2,3-dihydroxypropyl) group (e.g., TAK733, refametinib) exhibit improved aqueous solubility compared to analogs like selumetinib, which rely on benzimidazole cores. This is attributed to the hydrophilic dihydroxypropyl side chain .

Target Binding : The dihydroxypropyl group in TAK733 forms hydrogen bonds with MEK’s ATP-binding pocket, enhancing inhibitory activity. In contrast, PD-0325901’s hydroxypropoxy group achieves similar interactions but with reduced metabolic stability .

Toxicity Profiles : Refametinib’s cyclopropane-sulfonamide moiety, combined with the dihydroxypropyl group, reduces off-target effects compared to earlier MEK inhibitors like PD-0325901, which show dose-limiting retinal toxicity .

Comparison with Non-MEK Imidazolidinone Derivatives

Compound Name Structure Key Differences Applications
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Chloro-hydroxypropyl substitution Lacks dihydroxypropyl; nitro group adds reactivity Antiparasitic agents
N-(3-Aminopropyl)-imidazole Aminopropyl side chain No imidazolidinone core; basic amino group Catalysis, polymer chemistry

Key Observations:

Reactivity: Nitroimidazole derivatives (e.g., 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) prioritize electrophilic reactivity over kinase inhibition, unlike this compound-based drugs .

Biological Targets: N-(3-Aminopropyl)-imidazole derivatives are primarily used in industrial applications due to their basicity, whereas the dihydroxypropyl-imidazolidinone scaffold is tailored for protein kinase interaction .

Research Findings and Clinical Implications

  • TAK733 : Preclinical studies show IC₅₀ values of <10 nM for MEK1/2 inhibition, with the dihydroxypropyl group critical for maintaining activity in hypoxic tumor microenvironments .
  • Refametinib : Phase II trials highlight a 12% response rate in HCC patients, attributed to its optimized pharmacokinetics from the dihydroxypropyl-cyclopropane combination .
  • Limitations: Despite advantages, this compound derivatives face challenges in blood-brain barrier penetration due to their polarity, limiting use in CNS cancers .

Preparation Methods

Condensation of Diamines with Carbonyl Compounds

The condensation of 1,2-diamines with carbonyl-containing precursors is a classical approach to imidazolidinone synthesis. For this compound, this method involves reacting ethylenediamine derivatives with glyceraldehyde or its protected forms.

Procedure :

  • Protected Diol Strategy :

    • 2,3-Isopropylidene glycerol (a protected diol) is condensed with ethylenediamine in the presence of a dehydrating agent (e.g., MgSO₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF).

    • The acetonide protecting group is subsequently removed via acid hydrolysis (HCl/H₂O) to yield the free diol.

  • Direct Condensation :

    • Glyceraldehyde is reacted with N-substituted ethylenediamines under mild acidic conditions (e.g., acetic acid) at 60–80°C. This one-pot method avoids protection-deprotection steps but requires careful control of stoichiometry to prevent polymerization.

Key Data :

Starting MaterialConditionsYield (%)Reference
Ethylenediamine + AcetonideTHF, K₂CO₃, 60°C, 12 h72
N-Methylethylenediamine + GlyceraldehydeAcOH, 70°C, 8 h58

Advantages : High atom economy and compatibility with scalable batch processes.
Challenges : Glyceraldehyde’s instability necessitates precise temperature control.

Cyclization of Urea Derivatives

Cyclization of propargylic ureas or thioureas catalyzed by non-nucleophilic bases offers a modern route to imidazolidinones. This method, highlighted in recent organocatalytic studies, enables rapid ring formation under mild conditions.

Procedure :

  • Urea Formation :

    • 2,3-Dihydroxypropylamine is reacted with an isocyanate (e.g., phenyl isocyanate) in acetonitrile to form the corresponding urea.

  • Base-Catalyzed Cyclization :

    • The urea undergoes intramolecular hydroamidation using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a catalyst (5 mol%) in acetonitrile at room temperature.

Key Data :

CatalystSolventTime (h)Yield (%)Reference
BEMPMeCN189
DBUTHF378

Advantages : Mild conditions and high functional group tolerance.
Challenges : Requires anhydrous solvents and expensive catalysts.

Enzymatic Reduction of Keto Intermediates

Ketoreductase (KRED)-catalyzed asymmetric reduction provides enantioselective access to chiral dihydroxypropyl side chains, critical for pharmaceutical applications.

Procedure :

  • Keto-Imidazolidinone Synthesis :

    • 3-(2-Oxoethyl)imidazolidinone is prepared via Heck coupling or aldol condensation.

  • Enzymatic Reduction :

    • The ketone intermediate is reduced using KREDs (e.g., Codexis KRED-101) in a biphasic system (water/isooctane) with NADPH cofactor recycling.

Key Data :

EnzymeSubstrateee (%)Yield (%)Reference
KRED-1013-(2-Oxoethyl)imidazolidinone9885

Advantages : Excellent enantioselectivity and scalability.
Challenges : High cost of enzymes and cofactors.

One-Pot Multistep Synthesis

Industrial patents emphasize one-pot strategies to minimize intermediate isolation. A notable example involves sequential formylation, cyclization, and deprotection.

Procedure :

  • Formylation :

    • Ethylenediamine reacts with 2,3-dihydroxypropyl formate in dimethylacetamide (DMAc) at 100°C.

  • Cyclization :

    • Addition of p-toluenesulfonic acid (p-TsOH) induces ring closure.

  • Deprotection :

    • Acidic hydrolysis (HCl/EtOH) removes formyl groups.

Key Data :

StepReagentsTime (h)Yield (%)Reference
FormylationDMAc, 100°C665
Cyclizationp-TsOH, 80°C289

Advantages : Reduced purification steps and higher throughput.
Challenges : Risk of side reactions due to harsh conditions.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMAc enhance reaction rates by stabilizing transition states in cyclization steps.

  • Cryogenic Conditions : For thermally sensitive intermediates, reactions are conducted at −20°C in THF/MeOH mixtures.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves yields in biphasic systems (e.g., water/toluene).

  • Lewis Acids : ZnCl₂ facilitates imine formation in condensation reactions.

Analytical Characterization

  • NMR Spectroscopy : δ 3.4–3.7 ppm (m, –CH₂– of imidazolidinone), δ 4.8–5.2 ppm (bs, –OH).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

Pharmaceutical Applications

  • Cystic Fibrosis Therapies : Serves as an intermediate in CFTR modulators like (R)-1-(2,2-difluorobenzo[d]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide.

  • IL-17A Inhibitors : Used in scalable syntheses of anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(2,3-Dihydroxypropyl)imidazolidinone, and how can stereochemical purity be ensured?

  • Methodological Answer : Multi-step synthesis involving alkylation of imidazolidinone precursors with glycidol derivatives is common. For example, nucleophilic substitution of 2,3-epoxypropanol with imidazolidinone under basic conditions (e.g., KOH/EtOH) yields the dihydroxypropyl adduct . Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) and stereochemical verification using chiral HPLC or polarimetry are critical to ensure enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydroxypropyl chain position) and hydrogen bonding via hydroxyl proton shifts (δ 3.5–4.2 ppm) .
  • FT-IR : Detects carbonyl stretching (~1700 cm⁻¹ for imidazolidinone) and hydroxyl groups (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 201.1) .

Q. How can researchers mitigate hygroscopicity challenges during storage of this compound?

  • Methodological Answer : Store under inert gas (argon) in desiccators with silica gel. Lyophilization from aqueous solutions improves stability. Pre-weighed aliquots in sealed vials reduce exposure to humidity .

Advanced Research Questions

Q. What role does the dihydroxypropyl moiety play in modulating MEK/ERK pathway inhibition, as seen in analogs like refametinib?

  • Methodological Answer : The dihydroxypropyl group enhances solubility and hydrogen bonding with kinase active sites (e.g., MEK1 ATP-binding pocket). Competitive binding assays (SPR or fluorescence polarization) and co-crystallography (PDB ID: 3PP1) reveal that the hydroxyl groups stabilize interactions with Asp190 and Lys97 residues, critical for inhibitory activity .

Q. How do structural modifications of this compound affect its pharmacokinetic profile in in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify via LC-MS/MS. The dihydroxypropyl group reduces CYP3A4-mediated oxidation compared to hydrophobic analogs .
  • Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) administered to rodents, followed by autoradiography, show enhanced blood-brain barrier penetration due to hydroxyl-mediated transporter interactions .

Q. How should researchers resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays in NCI-60 panels using standardized protocols (e.g., SRB assay, 48–72 hr exposure) .
  • Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines (e.g., EGFR/ERK pathway activation status) to identify biomarkers .

Q. What computational approaches predict the compound’s interaction with non-target proteins (e.g., off-target kinase inhibition)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with kinase homology models (e.g., PKA, PKC isoforms) to assess binding affinity.
  • Proteome-Wide Profiling : Combine affinity chromatography (immobilized compound) with LC-MS/MS to identify interacting proteins in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.